Tert-butyl 3-methoxy-5,6-dihydro-[1,2,4]triazolo[4,3-A]pyrazine-7(8H)-carboxylate Tert-butyl 3-methoxy-5,6-dihydro-[1,2,4]triazolo[4,3-A]pyrazine-7(8H)-carboxylate
Brand Name: Vulcanchem
CAS No.: 723286-81-5
VCID: VC8290637
InChI: InChI=1S/C11H18N4O3/c1-11(2,3)18-10(16)14-5-6-15-8(7-14)12-13-9(15)17-4/h5-7H2,1-4H3
SMILES: CC(C)(C)OC(=O)N1CCN2C(=NN=C2OC)C1
Molecular Formula: C11H18N4O3
Molecular Weight: 254.29 g/mol

Tert-butyl 3-methoxy-5,6-dihydro-[1,2,4]triazolo[4,3-A]pyrazine-7(8H)-carboxylate

CAS No.: 723286-81-5

Cat. No.: VC8290637

Molecular Formula: C11H18N4O3

Molecular Weight: 254.29 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 3-methoxy-5,6-dihydro-[1,2,4]triazolo[4,3-A]pyrazine-7(8H)-carboxylate - 723286-81-5

Specification

CAS No. 723286-81-5
Molecular Formula C11H18N4O3
Molecular Weight 254.29 g/mol
IUPAC Name tert-butyl 3-methoxy-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate
Standard InChI InChI=1S/C11H18N4O3/c1-11(2,3)18-10(16)14-5-6-15-8(7-14)12-13-9(15)17-4/h5-7H2,1-4H3
Standard InChI Key QVUNVQZUXIJMJK-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCN2C(=NN=C2OC)C1
Canonical SMILES CC(C)(C)OC(=O)N1CCN2C(=NN=C2OC)C1

Introduction

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name, tert-butyl 3-methoxy-6,8-dihydro-5H-[1, triazolo[4,3-a]pyrazine-7-carboxylate, reflects its bicyclic architecture. The triazolo[4,3-a]pyrazine system consists of a five-membered triazole ring fused to a six-membered pyrazine ring, with methoxy and Boc substituents at positions 3 and 7, respectively. Key physicochemical parameters are summarized below:

PropertyValue
CAS No.723286-81-5
Molecular FormulaC11H18N4O3\text{C}_{11}\text{H}_{18}\text{N}_{4}\text{O}_{3}
Molecular Weight254.29 g/mol
SMILESCC(C)(C)OC(=O)N1CCN2C(=NN=C2OC)C1
InChIKeyQVUNVQZUXIJMJK-UHFFFAOYSA-N
SolubilityData pending; likely polar aprotic solvents

The Boc group enhances solubility in organic solvents, while the methoxy moiety influences electronic distribution and potential hydrogen-bonding interactions.

Synthesis and Manufacturing Processes

Synthesis of tert-butyl 3-methoxy-5,6-dihydro- triazolo[4,3-A]pyrazine-7(8H)-carboxylate typically involves multi-step organic reactions. Although detailed protocols remain proprietary, general methodologies include:

  • Ring Formation: Cyclocondensation of hydrazine derivatives with α-haloketones or α,β-diketones to construct the triazole ring.

  • Functionalization: Introduction of the methoxy group via nucleophilic substitution or Mitsunobu reaction.

  • Boc Protection: Reaction with di-tert-butyl dicarbonate to install the Boc group, ensuring stability during subsequent reactions.

Critical parameters such as temperature (often 0–25°C), pH (neutral to mildly basic), and reaction time (12–48 hours) are tightly controlled to optimize yield and purity. Industrial-scale production may employ continuous flow chemistry to enhance reproducibility.

AspectGuideline
Personal ProtectionGloves, lab coat, eye protection
VentilationUse in fume hood
Storage2–8°C in airtight container
DisposalIncineration per local regulations

No specific hazard statements (H-phrases) or precautionary statements (P-phrases) are listed, though standard laboratory precautions for organic compounds apply .

Comparative Analysis with Structural Analogs

The tert-butyl 3-methoxy derivative belongs to a broader class of triazolopyrazine carboxylates. Key analogs and their distinguishing features include:

CompoundSubstituentBioactivity
tert-Butyl 3-bromo-5,6-dihydro-[1,2,] triazolo[4,3-a]pyrazine-7(8H)-carboxylateBr at C3Anticandidate for kinase inhibition
tert-Butyl 3-(aminomethyl)-5,6-dihydro- triazolo[4,3-a]pyrazine-7(8H)-carboxylateNH2CH2 at C3Enhanced blood-brain barrier penetration

The methoxy group in the subject compound balances electronic effects and metabolic stability, making it favorable for further optimization.

Applications in Medicinal Chemistry and Drug Development

As a triazolopyrazine derivative, this compound serves as a scaffold for designing:

  • COX-2 Selective Inhibitors: Mitigating cardiovascular risks associated with nonsteroidal anti-inflammatory drugs (NSAIDs).

  • Neuropathic Pain Agents: Leveraging the Boc group for improved CNS bioavailability.

  • Anticancer Adjuvants: Potentiating DNA-damaging agents via inflammation suppression.

Ongoing structure-activity relationship (SAR) studies aim to refine potency and selectivity.

Future Perspectives and Research Directions

Critical gaps in current knowledge include:

  • ADME/Tox Profiles: Absorption, distribution, metabolism, excretion, and chronic toxicity studies.

  • Target Identification: Proteomic screens to elucidate off-target interactions.

  • Formulation Development: Nanoencapsulation for enhanced oral bioavailability.

Collaborative efforts between academic and industrial researchers are essential to advance this compound into preclinical trials .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator